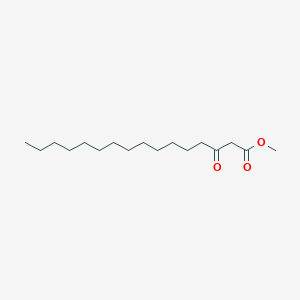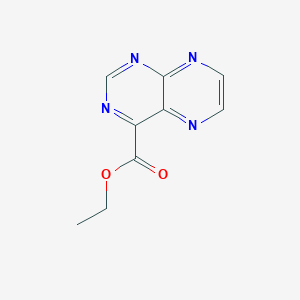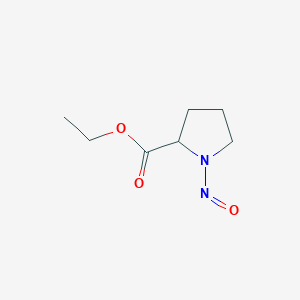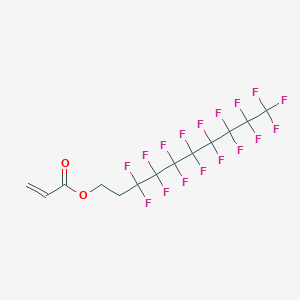
2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione: is a chemical compound that features a trimethoxyphenyl group attached to an indandione core The trimethoxyphenyl group is known for its electron-rich properties, making it a valuable component in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with indandione under specific conditions. One common method includes the use of a base such as sodium methoxide in methanol, followed by heating and refluxing to facilitate the reaction . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to minimize waste and improve safety, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indandione core to dihydroindandione derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving electron-rich aromatic systems.
Mechanism of Action
The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione involves its interaction with specific molecular targets. The trimethoxyphenyl group allows the compound to bind effectively to proteins such as tubulin, inhibiting its polymerization and disrupting cellular processes. Additionally, the compound can inhibit enzymes like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), leading to the modulation of various signaling pathways .
Comparison with Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and exhibits similar binding properties.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors with similar structural features.
Uniqueness: 2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione is unique due to its specific combination of the trimethoxyphenyl group and the indandione core. This combination allows for a diverse range of biological activities and makes it a versatile compound for various applications in medicinal chemistry and beyond .
Properties
CAS No. |
19225-22-0 |
|---|---|
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C18H16O5/c1-21-13-8-10(9-14(22-2)18(13)23-3)15-16(19)11-6-4-5-7-12(11)17(15)20/h4-9,15H,1-3H3 |
InChI Key |
HXYXFQRJJLENLX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=O)C3=CC=CC=C3C2=O |
Key on ui other cas no. |
19225-22-0 |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
2-(3,4,5-trimethoxyphenyl)indene-1,3-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B106119.png)
![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)

![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)
